N-phenylthian-4-amine

Description

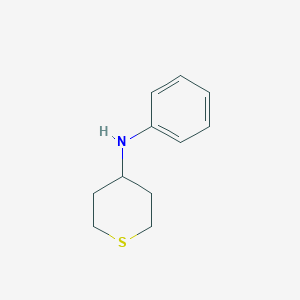

N-Phenylthian-4-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring with a phenyl group attached to the amine nitrogen at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-phenylthian-4-amine |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 |

InChI Key |

XHWRWXBUWHNXQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylthian-4-amine typically involves the nitration of a suitable precursor followed by reduction. One common method is the nitration of a phenylthian-4-amine precursor to introduce a nitro group, which is then reduced to an amine group using hydrogenation or other reducing agents . The reaction conditions often involve mild temperatures and pressures to ensure selective reduction of the nitro group without affecting other functional groups.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

N-phenylthian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of nitro groups to amines is a common reaction.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) can be used under Lewis acid catalysis.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-phenylthian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its reactive amine group.

Mechanism of Action

The mechanism of action of N-phenylthian-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The choice of heterocyclic ring significantly impacts physicochemical and biological properties:

Key Observations :

- Sulfur vs. Oxygen: Thian (S) and pyran (O) rings differ in electronic effects.

- Aromaticity: Thieno-pyrimidine and pyrimidine cores (e.g., ) exhibit planar aromatic systems, favoring π-π stacking interactions in drug-receptor binding, unlike the non-aromatic thian ring.

Substituent Effects

Substituents modulate electronic, steric, and pharmacokinetic properties:

Key Observations :

Key Observations :

- This compound synthesis likely involves ring-forming reactions (e.g., cyclization of mercaptoamines) or nucleophilic substitution on preformed thian rings.

- Hydrogenation steps (as in ) may be required to reduce sulfur-containing precursors, posing challenges in catalyst selection due to sulfur poisoning.

Biological Activity

N-phenylthian-4-amine is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables.

Chemical Structure and Properties

This compound features a thian (thiophene) ring structure substituted with a phenyl group and an amine functional group. This unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, modulating the activity of biomolecules involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties. For instance, it has shown effectiveness against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. In a study focusing on vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, derivatives of related compounds demonstrated significant cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7 .

- Anti-parasitic Activity : this compound has also been explored for its anti-parasitic properties, particularly against kinetoplastid parasites like Trypanosoma species. Research indicates that modifications to related compounds can enhance selectivity and reduce toxicity to mammalian cells while maintaining efficacy against parasites .

Study 1: Anticancer Evaluation

A series of N-substituted derivatives were synthesized and tested for their inhibitory effects on VEGFR-2. Among these, one derivative exhibited an IC50 value of 0.14 ± 0.02 µM, indicating potent activity comparable to existing therapies like sorafenib .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 7a | 0.14 ± 0.02 | HepG2 |

| 6fd | 0.85 | MCF-7 |

Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of this compound, the compound was tested against various bacterial strains, showing promising results with potential MIC values indicating effective inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.